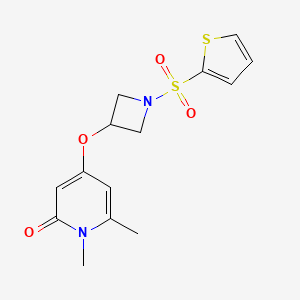![molecular formula C14H25Cl2N3O B2556408 4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride CAS No. 1171137-83-9](/img/structure/B2556408.png)
4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an aminomethyl group attached to a benzamide backbone, and its dihydrochloride salt form enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride typically involves multiple steps. One common method starts with the preparation of 4-aminomethylbenzyl alcohol, which is then reacted with diethylaminoethyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The dihydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or diethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzamide derivatives with oxidized side chains.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 4-aminomethylbenzyl alcohol
- 4-{[2-(diethylamino)ethyl]amino}benzamide
- 4-aminocoumarin derivatives
Uniqueness
4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and interactions with various biological targets. Compared to similar compounds, it offers distinct advantages in terms of solubility, stability, and reactivity, making it a valuable tool in both research and industrial applications.
Propiedades
IUPAC Name |
4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-3-17(4-2)10-9-16-14(18)13-7-5-12(11-15)6-8-13;;/h5-8H,3-4,9-11,15H2,1-2H3,(H,16,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLBBALRDBDRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid](/img/structure/B2556325.png)
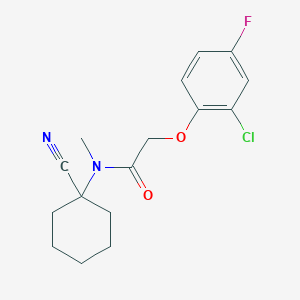
![Tert-butyl 2,2,5-trimethyl-4-[(prop-2-enoylamino)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B2556328.png)
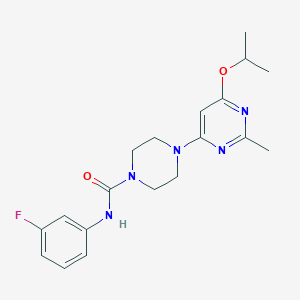
![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide](/img/structure/B2556331.png)
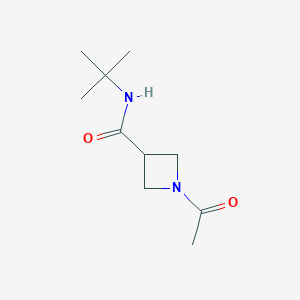
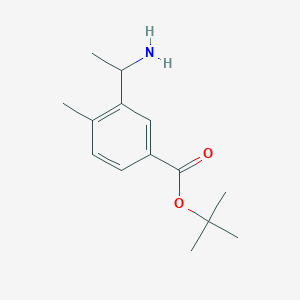
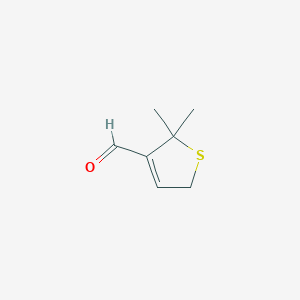
![ethyl 4-(1-(4-chlorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazine-1-carboxylate](/img/structure/B2556337.png)


![N-(2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2556343.png)
